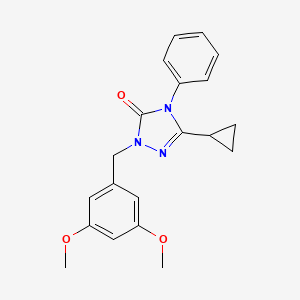

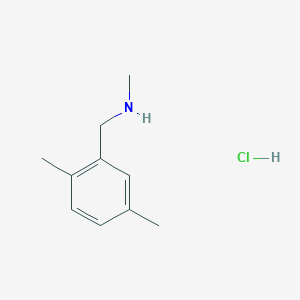

3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of various precursors. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . This suggests that the synthesis of "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" could involve a similar cyclization step, possibly starting from a cyclopropyl-substituted precursor and a dimethoxybenzyl-substituted benzaldehyde.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different degrees of electron delocalization. For example, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole shows considerable delocalization of π-electron density within the triazole ring . This information can be extrapolated to suggest that "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" may also exhibit electron delocalization, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary depending on the substitution pattern on the triazole ring. The papers do not provide specific reactions for the compound , but they do mention the reactivity of related compounds. For example, the cyclization of N-(3,4-dimethoxybenzyl)ephedrine leads to the formation of tetrahydroisoquinolines , indicating that the dimethoxybenzyl group can participate in cyclization reactions. This could imply that "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" may also undergo similar cyclization or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, lipophilicity, and acidity, are crucial for their biological activity and pharmacokinetic profile. The physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been studied, including their lipophilicity and pKa values in various solvents . These properties are determined using techniques like potentiometric titration and HPLC. The antioxidant activities of these compounds have also been evaluated, suggesting that the compound may also possess similar properties and could be analyzed using comparable methods .

科学的研究の応用

π-Hole Tetrel Bonding Interactions

The study of π-hole tetrel bonding interactions in triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives, highlights the significance of such compounds in understanding intermolecular interactions. These interactions are crucial for the design of molecular assemblies and materials with specific properties. The research demonstrates how substituents affect the nucleophilic/electrophilic nature of functional groups, influencing the interaction energy of C⋯O tetrel bonds, which could be relevant for the development of new materials or catalysts (Ahmed et al., 2020).

Photochemistry of Benzyl Derivatives

Investigations into the photochemistry of benzyl compounds provide insights into the behavior of these molecules under light exposure. This research is pertinent for understanding the stability and reactivity of compounds like 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one, which could be applied in the development of light-sensitive materials or in photopharmacology (DeCosta et al., 2000).

Antioxidant Activity and Physicochemical Properties

The synthesis and evaluation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for their in vitro antioxidant activities shed light on the potential therapeutic applications of triazole compounds. Understanding these properties can guide the design of molecules with enhanced biological activities, possibly including antioxidative mechanisms, which are crucial for combating oxidative stress-related diseases (Yüksek et al., 2015).

Catalytic Activity in Metal Carbene Transformations

Research on the catalytic activity of complexes derived from triazole and its derivatives in metal carbene transformations highlights the role of such compounds in facilitating chemical reactions. This application is vital for the field of synthetic chemistry, where efficient and selective catalysts are continuously sought for various transformation processes, including cyclopropanation and hydroamination reactions (Nguyen et al., 2020).

特性

IUPAC Name |

5-cyclopropyl-2-[(3,5-dimethoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-10-14(11-18(12-17)26-2)13-22-20(24)23(16-6-4-3-5-7-16)19(21-22)15-8-9-15/h3-7,10-12,15H,8-9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLDXSOXITUJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)

![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)

![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)

![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

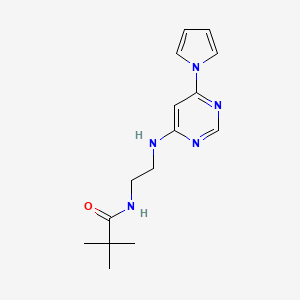

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)